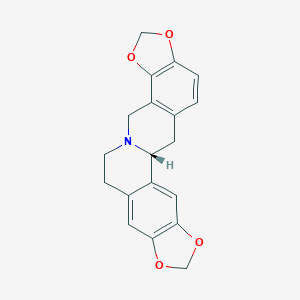

(-)-STYLOPINE

概要

説明

(-)-STYLOPINE is a naturally occurring benzylisoquinoline alkaloid found in various plant species, including Argemone mexicana and Corydalis yanhusuo. It is a protoberberine-type alkaloid known for its potential biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties .

準備方法

Synthetic Routes and Reaction Conditions

(-)-STYLOPINE can be synthesized from (S)-reticuline through a series of enzymatic reactions. The key enzymes involved in this biosynthetic pathway are berberine bridge enzyme (BBE), cheilanthifoline synthase (CYP719A5), and stylopine synthase (CYP719A2) . The conversion of (S)-reticuline to stylopine involves the formation of methylenedioxy bridges on the A or D rings of the protoberberine skeleton .

Industrial Production Methods

Industrial production of stylopine has been achieved using microbial fermentation techniques. A co-culture system involving Escherichia coli and Pichia pastoris has been developed to produce stylopine from simple carbon sources like glycerol . This method leverages the metabolic capabilities of both microorganisms to efficiently convert (S)-reticuline to stylopine.

化学反応の分析

Types of Reactions

(-)-STYLOPINE undergoes various chemical reactions, including oxidation, reduction, and substitution. The methylenedioxy bridges in its structure are particularly susceptible to oxidative cleavage .

Common Reagents and Conditions

Common reagents used in the chemical reactions of stylopine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to prevent degradation of the alkaloid structure .

Major Products

The major products formed from the reactions of stylopine include cheilanthifoline and other benzylisoquinoline alkaloids. These products retain the core protoberberine structure but may have different functional groups depending on the reaction conditions .

科学的研究の応用

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the potential of (-)-stylopine as an anti-tumor agent, particularly against osteosarcoma cells (MG-63). Research indicates that this compound exhibits a strong binding affinity towards the vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in tumor growth and metastasis. The compound has been shown to inhibit cell proliferation and induce apoptosis in MG-63 cells, outperforming standard treatments like axitinib in several assays, including MTT assays and mitochondrial membrane potential assessments .

Mechanism of Action

The anti-tumor effects of this compound are attributed to its ability to block the VEGF-165 induced signaling pathway. In vitro studies demonstrated that this compound inhibits the expression of VEGFR2 and reduces cell migration induced by VEGF-165. This regulatory effect on the VEGFR2 signaling pathway positions this compound as a promising candidate for future cancer therapies .

Biochemical Applications

Biosynthesis Studies

this compound is also of interest in synthetic biology and biochemistry for its role in the biosynthesis of benzylisoquinoline alkaloids. Researchers have developed microbial systems, such as co-cultures of Escherichia coli and Pichia pastoris, to produce this compound efficiently from simpler precursors like reticuline. These systems have demonstrated high conversion rates and stability over successive feedings, making them viable for industrial-scale production .

Industrial Applications

Pharmaceutical Development

Due to its bioactive properties, this compound is being explored for its potential use in pharmaceuticals. Its ability to activate VEGFR2 suggests applications not only in oncology but also in other areas where angiogenesis is a factor. The compound's anti-inflammatory and anti-parasitic properties further enhance its profile for therapeutic development .

Comparative Data Table

Case Studies

Case Study 1: Antitumor Efficacy Against Osteosarcoma

A study investigated the effects of this compound on human MG-63 osteosarcoma cells using various assays (MTT, EtBr/AO staining). Results showed significant inhibition of cell proliferation and induction of apoptosis, supporting its potential as a therapeutic agent for bone cancer treatment .

Case Study 2: Biotechnological Production

Research focused on optimizing the production of this compound through engineered microbial systems revealed that co-culture methods yielded higher stability and efficiency compared to consolidated systems. This approach enhances the feasibility of producing this compound at an industrial scale for research and pharmaceutical applications .

作用機序

(-)-STYLOPINE exerts its effects primarily by inhibiting the VEGFR2 signaling pathway, which is crucial for cell survival, migration, and angiogenesis. The compound induces mitochondrial membrane damage, leading to apoptosis and inhibition of cell migration in cancer cells . Molecular docking studies have shown that stylopine binds to the VEGFR2 receptor, blocking its activation and downstream signaling .

類似化合物との比較

(-)-STYLOPINE is structurally similar to other benzylisoquinoline alkaloids such as cheilanthifoline, protopine, and coptisine. it is unique in its ability to form methylenedioxy bridges on both the A and D rings of the protoberberine skeleton . This structural feature contributes to its distinct biological activities and makes it a valuable compound for research and industrial applications.

List of Similar Compounds

- Cheilanthifoline

- Protopine

- Coptisine

- Berberine

- Sanguinarine

生物活性

(-)-Stylopine, a protoberberine-type alkaloid, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and vascular regulation. This article synthesizes recent research findings on the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is primarily derived from plants in the Papaveraceae family and is known for its role as a natural metabolite. It has been studied for its pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities. Recent studies have focused on its interaction with the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor progression and metastasis.

Research indicates that this compound exhibits significant anticancer properties by inhibiting the expression of the VEGFR-2 gene and inducing apoptosis in osteosarcoma cells (MG-63) through various biochemical pathways:

- Cell Proliferation Inhibition : The MTT assay demonstrated that this compound significantly reduces cell proliferation in MG-63 cells compared to standard treatments like axitinib .

- Apoptosis Induction : EtBr/AO staining and mitochondrial membrane potential (MMP) assessments confirmed that this compound induces mitochondrial damage and apoptosis in cancer cells .

- Migration Inhibition : Transwell migration assays revealed that this compound effectively inhibits VEGF-165 induced migration of MG-63 cells, suggesting its potential to prevent metastasis .

In Vitro Studies

A series of experiments have been conducted to evaluate the effects of this compound on human osteosarcoma cells:

Gene Expression Analysis

Quantitative real-time PCR (qRT-PCR) analysis indicated that this compound downregulates VEGFR-2 expression in MG-63 cells. This downregulation is crucial as it disrupts the signaling pathways associated with tumor growth and survival .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

- Study on Osteosarcoma Treatment :

- Microbial Production Studies :

特性

IUPAC Name |

(1S)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYJCYXWJGAKQY-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=C(C[C@H]2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001004259 | |

| Record name | 6,7,12b,13-Tetrahydro-2H,4H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-39-9 | |

| Record name | (-)-Stylopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7,12b,13-Tetrahydro-2H,4H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Stylopine?

A1: Stylopine has the molecular formula C20H21NO4 and a molecular weight of 339.39 g/mol.

Q2: Are there any unique features in the Stylopine structure?

A2: Yes, Stylopine features a tetrahydroprotoberberine skeleton with two methylenedioxy bridges. [, , ] These structural features contribute to its biological activity and are often investigated in structure-activity relationship studies.

Q3: Can Stylopine be synthesized chemically?

A3: Yes, Stylopine can be synthesized chemically. One reported method involves a novel photochemical-diradical cyclization of a specifically substituted dihydroisoquinolinium salt. [] Another approach utilizes the protoberberine alkaloid stylopine methiodide, which is converted to a tetrahydrodibenz[c,g]azecine derivative, a key intermediate in the synthesis of protopine. []

Q4: Which plants are known to produce Stylopine?

A4: Stylopine has been found in various plant species, primarily within the Papaveraceae and Fumariaceae families. Examples include Chelidonium majus, Corydalis cheilanthifolia, Fumaria parviflora, Corydalis crispa, Corydalis govaniana, Stylophorum lasiocarpum, and Corydalis stricta. [, , , , , , , ]

Q5: What is the role of Stylopine in plant biosynthesis?

A5: Stylopine acts as a crucial intermediate in the biosynthesis of various alkaloids, including protopine and benzophenanthridine alkaloids. [, , , , , ]

Q6: Which enzymes are involved in the biosynthesis of Stylopine?

A6: Two key enzymes involved are cheilanthifoline synthase and stylopine synthase. Cheilanthifoline synthase converts scoulerine into cheilanthifoline, which is then converted to Stylopine by stylopine synthase. [] These enzymes belong to the cytochrome P450 family, specifically CYP719A2 and CYP719A3. [, ]

Q7: How is the expression of genes related to Stylopine biosynthesis regulated?

A7: Research suggests coordinated regulation of gene expression for Stylopine biosynthesis. In Eschscholzia californica, methyl jasmonate treatment induced the expression of CYP719A2 and CYP719A3 genes, along with other genes involved in Stylopine biosynthesis. []

Q8: What are the known biological activities of Stylopine?

A8: Studies have shown that Stylopine exhibits various biological activities, including anti-inflammatory, anti-tumor, acetylcholinesterase inhibitory, and vascular endothelial growth factor receptor 2 (VEGFR2) inhibitory activity. [, , , , ]

Q9: How does Stylopine exert its anti-inflammatory effect?

A9: Research suggests that Stylopine suppresses the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages. This occurs through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. []

Q10: Does Stylopine show potential as an anticancer agent?

A10: In vitro studies suggest that Stylopine might have potential as an anticancer agent, particularly against osteosarcoma. It has been shown to inhibit the proliferation and migration of human MG-63 osteosarcoma cells, possibly by targeting the VEGFR2 signaling pathway. []

Q11: Are there any other potential therapeutic applications of Stylopine?

A11: Research suggests that Stylopine may have potential in treating myasthenia gravis. Network pharmacology and molecular docking studies suggest that Stylopine may act on the cholinergic synapse, potentially improving symptoms of the disease. []

Q12: What is known about the pharmacokinetics of Stylopine?

A12: Limited information is available regarding the pharmacokinetics of Stylopine. Further research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Q13: Are there any known toxicity concerns with Stylopine?

A13: While some studies suggest potential therapeutic benefits of Stylopine, detailed toxicological data are limited. Further research is crucial to determine its safety profile, potential adverse effects, and long-term consequences.

Q14: What analytical techniques are used to identify and quantify Stylopine?

A14: Common methods for identification and quantification of Stylopine include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and ultra-performance liquid chromatography (UPLC) often coupled with photodiode-array detection. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。